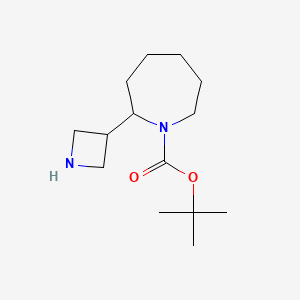

Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate

Description

Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate (CAS: 1936689-54-1) is a bicyclic organic compound featuring a seven-membered azepane ring fused with a four-membered azetidine moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the secondary amine, enhancing stability during synthetic processes. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the development of peptidomimetics and receptor-targeted therapies due to its conformational rigidity and compatibility with solid-phase synthesis protocols .

Properties

IUPAC Name |

tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-4-5-7-12(16)11-9-15-10-11/h11-12,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSICPVDPAXVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

Formation of Azepane Ring: The azepane ring is often formed through cyclization reactions involving diamines or amino alcohols.

Coupling of Rings: The azetidine and azepane rings are then coupled together using suitable reagents and conditions, such as base-catalyzed cyclization or nucleophilic substitution reactions.

Introduction of Tert-butyl Group: The tert-butyl group is introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the nitrogen atoms or the tert-butyl group .

Scientific Research Applications

Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine/Azepane Cores

The following table highlights key structural analogues and their distinguishing features:

Key Observations:

- Ring Size and Conformation : Azepane (7-membered) vs. piperidine (6-membered) derivatives (e.g., compound 28 in ) exhibit distinct conformational flexibility. The azepane core in the target compound allows for tailored spatial arrangements in receptor binding compared to smaller rings .

- Substituent Effects: Electron-Withdrawing Groups: The cyano group in tert-butyl 3-cyanoazetidine-1-carboxylate increases electrophilicity, facilitating nucleophilic substitutions, whereas the azetidin-3-yl group in the target compound provides a secondary amine for further functionalization .

Biological Activity

Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate is a chemical compound with significant potential in medicinal chemistry and biological research. With the molecular formula C14H26N2O2 and a molecular weight of 254.36 g/mol, this compound has been investigated for its biological activity, particularly in the realms of antimicrobial and anticancer properties. This article delves into its synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the Azetidine Ring : Cyclization reactions using amino alcohols or halogenated amines.

- Formation of the Azepane Ring : Cyclization involving diamines or amino alcohols.

- Coupling of Rings : Base-catalyzed cyclization or nucleophilic substitution reactions.

- Introduction of Tert-butyl Group : Esterification reactions with tert-butyl alcohol.

These steps are essential to produce the compound in a form suitable for biological evaluation.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can influence receptor activity, thereby affecting cellular signaling processes.

- Gene Expression Alteration : The compound may impact the expression levels of genes related to various biological functions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in various models. The specific mechanisms through which it exerts these effects are still under investigation but may involve modulation of signaling pathways associated with cell growth and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent in infectious diseases.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Case Study 2: Cancer Cell Proliferation

In another study, the effects of this compound on human cancer cell lines were assessed. The compound reduced cell viability by up to 70% in breast cancer cells after 48 hours of treatment.

| Cell Line | Viability (%) at 48h |

|---|---|

| MCF7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.